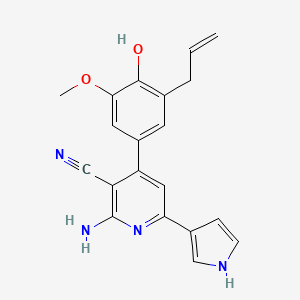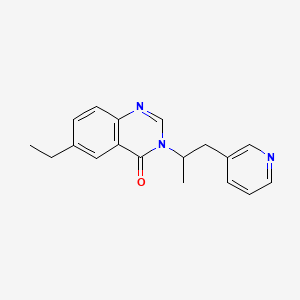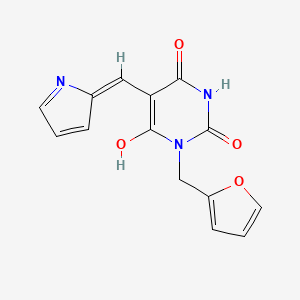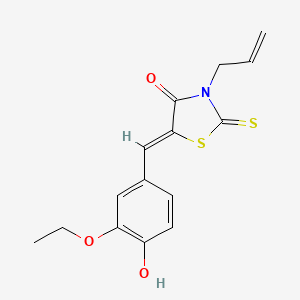![molecular formula C11H13N3O2 B6088558 [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol, also known as MPTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug discovery, materials science, and catalysis.
作用机制
The mechanism of action of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is not fully understood, but it is believed to act through the inhibition of specific enzymes or proteins involved in various biological processes. For example, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell death. [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to have both biochemical and physiological effects. Biochemically, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to alter the expression of specific genes involved in various biological processes such as cell cycle regulation and apoptosis. Physiologically, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to induce cell death in cancer cells and inhibit the growth of bacterial and fungal cells.
实验室实验的优点和局限性
The advantages of using [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity compared to other compounds with similar activities. However, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has some limitations such as its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol may not be effective against all types of cancer cells or bacterial and fungal strains.
未来方向
There are several future directions for the research and development of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol. One area of interest is the optimization of the synthesis method to produce [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol with even higher yields and purity. Another area of interest is the investigation of the potential applications of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the use of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol as a building block for the synthesis of new materials with unique properties is an area of potential future research. Overall, the potential applications of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol in various fields make it a promising compound for future research and development.
合成方法
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol can be synthesized through a two-step reaction process involving the reaction of 4-methylphenyl hydrazine with propargyl alcohol, followed by the addition of sodium azide and copper (I) bromide. The final product is obtained through purification using column chromatography. This synthetic method has been optimized to produce high yields of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol with good purity.
科学研究应用
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anticancer, antibacterial, and antifungal activities. [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has also been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques. Additionally, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been used as a building block for the synthesis of new materials with unique properties such as fluorescence and conductivity.
属性
IUPAC Name |
[5-(hydroxymethyl)-1-(4-methylphenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)14-11(7-16)10(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQXKFHZNUHWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)



![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)
![[2-({3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6088560.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)
![5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)